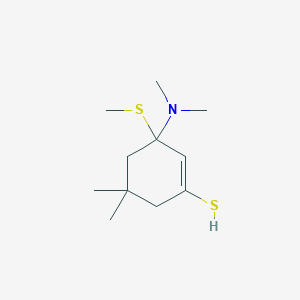
1,1',1''-(Hexa-1,3-diene-1,2,4-triyl)tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene is an organic compound characterized by its unique structure, which includes three benzene rings connected by a hexa-1,3-diene-1,2,4-triyl linkage. This compound is of interest due to its conjugated system, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of solvents and purification techniques such as recrystallization or chromatography is common to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Saturated derivatives with single bonds.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene exerts its effects involves its conjugated system, which allows for electron delocalization. This delocalization can interact with molecular targets such as enzymes or receptors, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclohexa-1,3-diene: Another conjugated diene with similar reactivity.
1,3-Butadiene: A simpler conjugated diene used in polymer synthesis.
Hexachlorobutadiene: A chlorinated derivative with distinct chemical properties.
Uniqueness: 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene is unique due to its tri-benzene structure, which provides a larger conjugated system compared to simpler dienes. This extended conjugation enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
114391-96-7 |
|---|---|
Formule moléculaire |
C24H22 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1,4-diphenylhexa-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C24H22/c1-2-21(22-14-8-4-9-15-22)19-24(23-16-10-5-11-17-23)18-20-12-6-3-7-13-20/h3-19H,2H2,1H3 |
Clé InChI |
QEEGVLGTBCQRQS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC(=CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)





![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)



iodanium chloride](/img/structure/B14305256.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)
